molecular formula C6H11ClFN B15327654 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B15327654
M. Wt: 151.61 g/mol
InChI Key: FPDSLCOFKNCANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Fluoromethyl)-3-azabicyclo[310]hexane hydrochloride is a chemical compound that belongs to the class of bicyclic amines It is characterized by a bicyclo[310]hexane core structure with a fluoromethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), leading to the formation of the bicyclic structure through an SN2 process . The reaction conditions often require low temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, leading to the formation of more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., n-BuLi), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a nicotinic acetylcholine receptor antagonist, it binds to the receptor and inhibits its activity, leading to downstream effects on neurotransmission and cellular signaling . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluoromethyl substitution, which imparts distinct chemical and biological properties compared to other bicyclic amines.

Properties

IUPAC Name

6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDSLCOFKNCANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CF)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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